6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-{[methylbenzylamino]methyl}benzo[b] furan-3-one
Description
The compound 6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-{[methylbenzylamino]methyl}benzo[b]furan-3-one features a benzofuran-3-one core substituted with a 3-methoxyphenyl group at the 2-position, a hydroxy group at the 6-position, and a methylbenzylamino-methyl moiety at the 7-position. This structural arrangement confers unique electronic and steric properties:
- Hydrogen bonding: The 6-hydroxy group and carbonyl oxygen of the benzofuran-3-one core enable strong hydrogen-bonding interactions, which influence crystallinity and solubility .
- Lipophilicity: The methylbenzylamino group increases lipophilicity, which may improve membrane permeability compared to simpler analogs.
Properties
Molecular Formula |
C25H23NO4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H23NO4/c1-26(15-17-7-4-3-5-8-17)16-21-22(27)12-11-20-24(28)23(30-25(20)21)14-18-9-6-10-19(13-18)29-2/h3-14,27H,15-16H2,1-2H3/b23-14- |
InChI Key |
RYHBXSKRKPKABB-UCQKPKSFSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)OC)/C3=O)O |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)OC)C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-{[methylbenzylamino]methyl}benzo[b]furan-3-one typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-{[methylbenzylamino]methyl}benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-{[methylbenzylamino]methyl}benzo[b]furan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-{[methylbenzylamino]methyl}benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Analogous Benzofuran Derivatives
Example : 6-(Benzyloxy)-2-[(substituted phenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one derivatives ()
- Substituted phenyl groups: Analogs in feature halogens (Cl, Br), hydroxyl, or methoxy groups at varying positions on the phenyl ring. For instance, 3,5-dichloro or 4-hydroxy substituents alter electronic properties compared to the 3-methoxy group in the target compound.
- Functional implications: Bioactivity: Substituents like halogens may enhance metabolic stability, while hydroxyl groups (as in 4-OH analogs) could improve water solubility but reduce cell permeability.
Raloxifene Hydrochloride and Derivatives
Example: [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-(2-piperidinoethoxy)phenyl]methanone hydrochloride ()
- Core structure : Raloxifene uses a benzo[b]thiophene core instead of benzofuran, with a ketone at the 3-position.
- Key substitutions: 4-Hydroxyphenyl group: Similar to the 3-methoxyphenyl group in the target compound, but the para-hydroxy substituent in raloxifene enables stronger hydrogen bonding (e.g., with estrogen receptors). Piperidinoethoxy side chain: Contrasts with the methylbenzylamino group in the target compound; the former enhances solubility and receptor affinity via protonatable nitrogen and ether linkages.
- Pharmacological relevance: Raloxifene’s thiophene core and substituents are optimized for selective estrogen receptor modulation (SERM) activity. The target compound’s benzofuran core and methylbenzylamino group may shift selectivity toward other targets, such as kinases or GPCRs .
Pyrrolidine-Furanone Hybrids
Example : 2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-furan-3-one ()
- Structural overlap : Both compounds share a furan-3-one moiety and 3-methoxyphenyl group.
- Differences: Ring system: The pyrrolidine ring in the analog introduces a saturated nitrogen-containing structure, which may confer conformational flexibility absent in the rigid benzofuran core of the target compound.
Biological Activity
6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-{[methylbenzylamino]methyl}benzo[b]furan-3-one is a compound belonging to the class of benzofuran derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-{[methylbenzylamino]methyl}benzo[b]furan-3-one is . The structure features multiple functional groups that contribute to its biological activity, including hydroxyl, methoxy, and amine groups.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The hydroxyl group in the structure plays a crucial role in scavenging free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties.
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by modulating pathways related to cell growth and survival.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds structurally similar to 6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-{[methylbenzylamino]methyl}benzo[b]furan-3-one showed selective cytotoxicity against various cancer cell lines. Table 1 summarizes findings from multiple studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 10 | Cell cycle arrest |
| 6-Hydroxy... | A549 (Lung) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against both gram-positive and gram-negative bacteria. The following table presents data on its antimicrobial efficacy:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Candida albicans | 20 | 16 µg/mL |
Case Studies
- Study on Anticancer Properties : A research team evaluated the anticancer effects of the compound on human cancer cell lines. They reported that it significantly inhibited cell proliferation in a dose-dependent manner, with notable effects observed in breast and lung cancer cells .
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial activity of various benzofuran derivatives, including this compound. The results indicated that it had a potent effect against common pathogens, suggesting potential for therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
